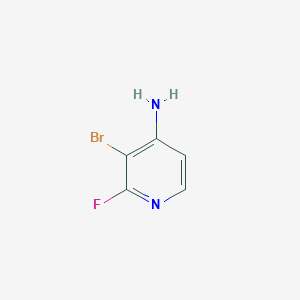

3-Bromo-2-fluoropyridin-4-amine

Description

3-Bromo-2-fluoropyridin-4-amine (CAS: 1364917-17-8) is a halogenated pyridine derivative with the molecular formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol . It is a key building block in medicinal and agrochemical research due to its reactive bromine and fluorine substituents, which enable diverse functionalization. The compound is typically provided as a research-grade material with >98% purity and is stored at -80°C (6-month stability) or -20°C (1-month stability) to prevent degradation . Its synthesis and applications focus on nucleophilic substitution reactions, where the bromine atom serves as a leaving group, and the fluorine atom modulates electronic properties .

Properties

IUPAC Name |

3-bromo-2-fluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrFN2/c6-4-3(8)1-2-9-5(4)7/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEKOWPVKITENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720906 | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1364917-17-8 | |

| Record name | 3-Bromo-2-fluoro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1364917-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-fluoropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-fluoropyridin-4-amine typically involves the halogenation of pyridine derivatives. One common method is the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as Bu4N+F− in DMF at room temperature . This reaction yields 2-fluoro-3-bromopyridine, which can then be converted to 3-Bromo-2-fluoropyridin-4-amine through subsequent reduction and amination steps.

Industrial Production Methods

Industrial production of 3-Bromo-2-fluoropyridin-4-amine often employs large-scale halogenation and amination processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-fluoropyridin-4-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Reduction Reactions: The nitro group in precursor compounds can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation to form different functional groups.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) and organometallic compounds are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) are employed.

Major Products

The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Chemical Synthesis

3-Bromo-2-fluoropyridin-4-amine serves as a vital building block in the synthesis of complex organic molecules. Its unique structural features allow for various chemical reactions, including:

- Nucleophilic Substitution : The bromine atom at the 3-position enhances the compound's electrophilicity, facilitating nucleophilic attacks. This property is crucial for synthesizing other pyridine derivatives and pharmaceuticals.

- Electrophilic Aromatic Substitution : The presence of the fluorine atom increases the reactivity of the aromatic ring, allowing for further functionalization. This characteristic is exploited to create more complex structures necessary in drug development .

Pharmaceutical Development

The compound is particularly valuable in pharmaceutical research due to its potential therapeutic properties. Notable applications include:

- Drug Candidates : 3-Bromo-2-fluoropyridin-4-amine is used in synthesizing various drug candidates that target specific biological pathways. Its ability to form stable linkages with other molecular entities makes it an attractive option for developing enzyme inhibitors and receptor antagonists .

- Radiolabeled Compounds : Research has demonstrated the successful synthesis of fluorine-18-labeled derivatives of aminopyridines for positron emission tomography (PET) imaging. These derivatives are crucial for studying neurological disorders such as multiple sclerosis .

Agrochemicals

In agrochemical applications, 3-Bromo-2-fluoropyridin-4-amine is utilized to develop herbicides and pesticides. Its halogenated structure contributes to the efficacy and stability of these compounds, making them effective in agricultural settings.

Case Study 1: Synthesis of Drug Candidates

A study focused on synthesizing 3-bromo-2-fluoropyridin-4-amine derivatives resulted in several new compounds with promising biological activity against specific cancer cell lines. The derivatives exhibited enhanced potency compared to non-halogenated counterparts, highlighting the importance of halogen substitution in drug design .

Case Study 2: Bioconversion Studies

Research involving the bioconversion of pyridin-2-amines showed that 3-bromo derivatives could be effectively transformed into hydroxylated products using microbial systems. This process demonstrated the potential for environmentally friendly synthesis routes in pharmaceutical manufacturing .

Table 1: Reactivity Profile of 3-Bromo-2-fluoropyridin-4-amine

| Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Nucleophilic Substitution | Polar aprotic solvents | High | Enhanced nucleophilicity |

| Electrophilic Aromatic Substitution | Varies (temperature) | Moderate | Selectivity influenced by halogen position |

| Bioconversion | Microbial systems | ~97% | Effective transformation into hydroxylated products |

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluoropyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, thereby modulating its biological activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Position Effects: 3-Bromo-4-fluoropyridin-2-amine (CAS 626-55-1) exhibits reversed fluorine and amino group positions compared to the target compound. 5-Bromo-4-fluoropyridin-2-amine (CAS 21717-95-3) positions bromine at the meta position relative to the amino group, which may hinder nucleophilic substitution due to steric constraints .

Halogen Replacement :

- 4-Bromo-2-chloropyridin-3-amine (CAS 13535-01-8) replaces fluorine with chlorine, increasing electronegativity and steric bulk. Chlorine’s stronger inductive effect could enhance stability but reduce solubility in polar solvents .

Regioselectivity: 6-Bromo-2-fluoropyridin-3-amine (CAS 850220-97-2) places the amino group at position 3, directing electrophilic attacks to different ring positions compared to the target compound .

Stability and Handling:

- 3-Bromo-2-fluoropyridin-4-amine’s low-temperature storage requirements (-80°C) align with brominated pyridines generally, which are prone to decomposition under heat or light . Chlorinated derivatives (e.g., CAS 13535-01-8) may exhibit greater thermal stability due to stronger C-Cl bonds .

Biological Activity

3-Bromo-2-fluoropyridin-4-amine (CAS: 1364917-17-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

The molecular formula of 3-Bromo-2-fluoropyridin-4-amine is C5H4BrFN2, with a molecular weight of approximately 191 g/mol. It is characterized by the presence of both bromine and fluorine substituents on the pyridine ring, which can significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1364917-17-8 |

| Molecular Formula | C5H4BrFN2 |

| Molecular Weight | 191 g/mol |

| Solubility | Soluble in DMSO |

| Storage Conditions | 2-8°C, protect from light |

Biological Activity

Research indicates that 3-Bromo-2-fluoropyridin-4-amine exhibits various biological activities, particularly in the fields of antibacterial and anticancer research.

Antibacterial Activity

Studies have shown that compounds similar to 3-Bromo-2-fluoropyridin-4-amine possess significant antibacterial properties. For instance, related pyridine derivatives have been reported to demonstrate activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The minimum inhibitory concentrations (MICs) for these compounds typically range from 0.5 to 2 µg/mL against resistant bacteria .

Anticancer Activity

In vitro studies have demonstrated that 3-Bromo-2-fluoropyridin-4-amine can induce cytotoxic effects on various cancer cell lines. The compound's efficacy was evaluated using different human cancer cell lines, yielding IC50 values that suggest potent anticancer activity. For example, similar pyridine derivatives showed IC50 values ranging from 0.085 to 16 ng/mL depending on the cell line and resistance status .

The mechanisms underlying the biological activities of 3-Bromo-2-fluoropyridin-4-amine are still being elucidated. Preliminary data suggest that the compound may interact with specific cellular pathways involved in proliferation and apoptosis, possibly through inhibition of key enzymes or receptors associated with cancer progression and bacterial resistance mechanisms.

Case Studies

Recent research has explored the pharmacological profiles of compounds derived from or related to 3-Bromo-2-fluoropyridin-4-amine:

- Study on Antibacterial Efficacy : A study highlighted the synthesis of various pyridine derivatives, including 3-Bromo-2-fluoropyridin-4-amine, which were tested against a panel of bacterial strains. Results indicated a strong correlation between structural modifications and antibacterial potency .

- Anticancer Research : Another study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that compounds with similar structural features could effectively inhibit cell growth in both drug-sensitive and resistant cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.